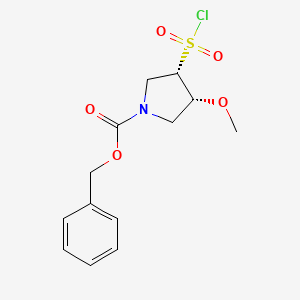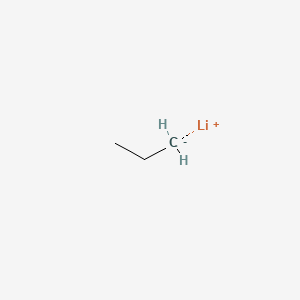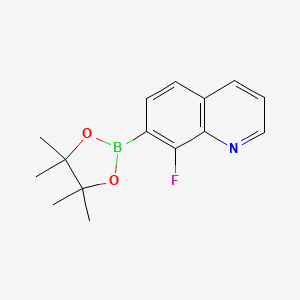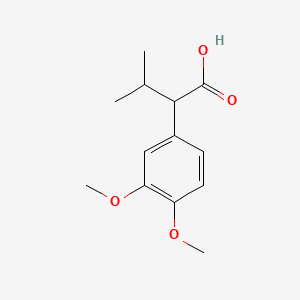![molecular formula C20H18FN5O5 B2647405 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide CAS No. 1052610-23-7](/img/structure/B2647405.png)
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups, including a pyrrolo[3,4-d][1,2,3]triazole ring, a dimethoxyphenyl group, and a fluorophenyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrrolo[3,4-d][1,2,3]triazole ring. This ring system would likely impart a degree of rigidity to the molecule, which could influence its chemical properties .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the dimethoxyphenyl and fluorophenyl groups suggests that it could participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl and fluorophenyl groups could influence its solubility, while the pyrrolo[3,4-d][1,2,3]triazole ring could influence its stability .科学的研究の応用
Synthesis and Chemical Properties
Organic Synthesis and Cyclization Reactions : A study explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes. This method was applied to a formal synthesis of a naturally occurring Erythrina alkaloid, demonstrating the potential of such cyclization reactions in the synthesis of complex organic molecules (Shiho Chikaoka et al., 2003).
Antioxidant Compound Synthesis : Research on 2,6-Dimethoxyphenol demonstrated its potential as an antioxidant compound. The study investigated the laccase-mediated oxidation of this compound to produce dimers with higher antioxidant capacity, highlighting the utility of enzymatic modifications in developing bioactive compounds with enhanced activities (O. E. Adelakun et al., 2012).
Antiproliferative Agents : A synthesis and evaluation of novel triazole–isoindoline hybrids bearing a trimethoxyphenyl moiety were conducted to develop antiproliferative agents against cancer cell lines. This study illustrates the compound's significant potential in cancer therapy, with certain hybrids showing excellent potency (Qiu Li et al., 2018).
Applications in Biochemistry and Molecular Biology
Fluorographic Detection : Research into fluorographic detection methods for radioactivity in polyacrylamide gels has improved the sensitivity and efficiency of detecting beta-emitting isotopes in biological experiments. These advancements facilitate the analysis of protein and nucleic acid samples in molecular biology (M. Skinner & M. Griswold, 1983).
Fluorescent Molecular Probes : The development of new fluorescent solvatochromic dyes for use as molecular probes in biological studies demonstrates the application of complex organic molecules in detecting and studying various biological events and processes. These probes can be used to develop ultrasensitive fluorescent molecular probes (Z. Diwu et al., 1997).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O5/c1-30-14-8-7-11(9-15(14)31-2)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-13-6-4-3-5-12(13)21/h3-9,17-18H,10H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWOEQOHBSNJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2647322.png)






![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2647338.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-(1-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2647340.png)

![2-Tert-butyl-4-methyl-6-(methylsulfanyl)-5-[4-(pyrazine-2-carbonyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2647342.png)
![Methyl 2-[[4-(2,5-dimethylphenyl)-5-[[(3-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2647343.png)
